4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
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Overview
Description
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its unique structural characteristics, which include a tert-butyl group and a p-tolyl group
Preparation Methods
The synthesis of 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl and p-tolyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .
Chemical Reactions Analysis
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Tert-butyl-substituted compounds: These compounds feature a tert-butyl group, which can influence their chemical properties and reactivity.
P-tolyl-substituted compounds: These compounds feature a p-tolyl group, which can affect their biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPJMYCMBHPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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